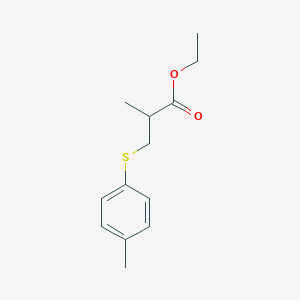

Ethyl 2-methyl-3-(p-tolylthio)propanoate

Description

Ethyl 2-methyl-3-(p-tolylthio)propanoate is a synthetic ester characterized by a propanoate backbone substituted with a methyl group at position 2 and a p-tolylthio (4-methylphenylthio) group at position 3. Its molecular formula is C₁₃H₁₈O₂S, with a calculated molecular weight of 238.34 g/mol. The compound combines structural features of branched esters and aromatic thioethers, which may influence its physicochemical properties, such as solubility, volatility, and reactivity.

Properties

Molecular Formula |

C13H18O2S |

|---|---|

Molecular Weight |

238.35 g/mol |

IUPAC Name |

ethyl 2-methyl-3-(4-methylphenyl)sulfanylpropanoate |

InChI |

InChI=1S/C13H18O2S/c1-4-15-13(14)11(3)9-16-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |

InChI Key |

YHRIUYLDFFNULX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CSC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-(p-tolylthio)propanoate typically involves the esterification of 2-methyl-3-(p-tolylthio)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(p-tolylthio)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-methyl-3-(p-tolylthio)propanoate is utilized in several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-(p-tolylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The sulfur atom in the p-tolylthio group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

- Structure : Lacks the C2 methyl branch; features a methylthio (-SCH₃) group at C3.

- Formula : C₆H₁₂O₂S | Molecular Weight : 148.22 g/mol.

- Properties/Applications : Found in pineapple pulp and core, contributing to fruity and sweet aromas due to its low odor threshold. Its simpler structure enhances volatility compared to aromatic thioethers .

Ethyl 2-methyl propanoate

- Structure : Branched methyl group at C2; lacks sulfur-containing substituents.

- Formula : C₆H₁₂O₂ | Molecular Weight : 116.16 g/mol.

- Properties/Applications: Imparts banana and apple aromas in strawberries.

Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate

- Structure : Complex thioether substituent at C3, including an ethoxy-oxo group and p-tolyl moiety.

- Formula : C₁₆H₂₂O₄S | Molecular Weight : 318.41 g/mol.

- Properties/Applications : Used as a research chemical; the additional ethoxy-oxo group increases polarity and molecular weight compared to the target compound .

Key Comparative Analysis

Table 1: Structural and Functional Comparison

Impact of Substituents on Physical Properties

- Volatility: Ethyl 3-(methylthio)propanoate and Ethyl 2-methyl propanoate exhibit higher volatility due to smaller substituents, making them prominent in aroma profiles. In contrast, the aromatic p-tolylthio group in the target compound likely reduces volatility, limiting its role in flavor chemistry .

Chemical Reactivity

- Ester Stability: The methyl branch at C2 in the target compound may slow hydrolysis by sterically hindering nucleophilic attack at the ester carbonyl. This contrasts with unbranched esters like Ethyl 3-(methylthio)propanoate, which are more susceptible to enzymatic degradation .

- Thioether Reactivity : The sulfur atom in the p-tolylthio group can participate in oxidation reactions, forming sulfoxides or sulfones, a feature absent in oxygen-based analogs .

Biological Activity

Ethyl 2-methyl-3-(p-tolylthio)propanoate is an organic compound with the molecular formula C13H18O2S. It features a propanoate backbone, a methyl group, and a p-tolylthio substituent, which contribute to its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains an ester functional group and a thioether moiety, which may influence its reactivity with biological macromolecules. Understanding its chemical properties is crucial for exploring its biological applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification : Reaction of 2-methyl-3-(p-tolylthio)propanoic acid with ethanol in the presence of an acid catalyst.

- Thioether Formation : Utilizing thiols in conjunction with alkyl or aryl halides to form thioether linkages.

These synthesis pathways are essential for producing the compound for biological testing.

Antimicrobial Properties

Research has indicated that compounds with thioether functionalities exhibit antimicrobial activities. For instance, thioether analogs have been shown to inhibit various bacterial strains, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes. This compound may exhibit similar properties.

Enzyme Inhibition Studies

In vitro studies have demonstrated that thioether compounds can inhibit specific enzymes involved in metabolic pathways. A study highlighted that thioether derivatives could inhibit protein-tyrosine phosphatases, leading to increased protein-tyrosine phosphorylation in human hepatoma cell lines (Hep3B) . This suggests that this compound may also possess enzyme inhibitory capabilities, warranting further investigation into its mechanism of action.

Case Studies

- Inhibition of Cytochrome P450 : A related study on phenothiazine derivatives indicated that compounds with similar structures inhibited cytochrome P450 isomers (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism . This raises the possibility that this compound could affect drug metabolism through similar pathways.

- Alzheimer's Disease Research : In silico docking studies have shown that certain thioether compounds can interact effectively with acetylcholinesterase (AChE), a target in Alzheimer's disease treatment . this compound's structural characteristics suggest it might also bind to AChE, potentially influencing cholinergic signaling.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(p-tolylthio)propanoate | Similar thioether structure | Different ester group |

| Ethyl 2-methyl-3-(phenylthio)propanoate | Contains a phenyl group instead of p-tolyl | Potentially different biological activity |

| Ethyl 2-methyl-3-(naphthylthio)propanoate | Naphthyl group adds bulk | May exhibit distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.